molecular formula C12H12BrFN2 B11723548 4-Bromo-1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazole

4-Bromo-1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B11723548
M. Wt: 283.14 g/mol
InChI Key: VWUXKNXFJHEVOI-UHFFFAOYSA-N
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Description

4-Bromo-1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position, a 3-fluorobenzyl group at the 1-position, and two methyl groups at the 3 and 5 positions of the pyrazole ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. For instance, 3,5-dimethyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with acetylacetone under reflux conditions.

    Introduction of the Bromine Atom: The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.

    Attachment of the 3-Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction where the brominated pyrazole reacts with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the bromine atom.

    Oxidation Products: Oxidized forms of the pyrazole ring or the benzyl group.

    Reduction Products: Reduced forms of the pyrazole ring or the benzyl group.

    Coupling Products: Biaryl or diaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

4-Bromo-1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and fluorobenzyl groups can enhance its binding affinity and specificity towards these targets. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor signaling pathways, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazole: Similar structure but with a chlorine atom instead of fluorine.

    4-Bromo-1-(3-methylbenzyl)-3,5-dimethyl-1H-pyrazole: Similar structure but with a methyl group instead of fluorine.

    4-Bromo-1-(3-nitrobenzyl)-3,5-dimethyl-1H-pyrazole: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-Bromo-1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazole imparts unique electronic properties, such as increased electronegativity and lipophilicity, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C12H12BrFN2

Molecular Weight

283.14 g/mol

IUPAC Name

4-bromo-1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazole

InChI

InChI=1S/C12H12BrFN2/c1-8-12(13)9(2)16(15-8)7-10-4-3-5-11(14)6-10/h3-6H,7H2,1-2H3

InChI Key

VWUXKNXFJHEVOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)Br

Origin of Product

United States

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